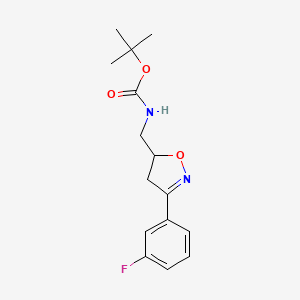

Tert-butyl ((3-(3-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate

Description

Tert-butyl ((3-(3-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate is a fluorinated isoxazoline derivative with the molecular formula C₁₅H₁₉FN₂O₃ and a molecular weight of 294.32 g/mol (CAS: 1488407-62-0) . Its structure features a 3-fluorophenyl substituent attached to the 4,5-dihydroisoxazole ring, which is further functionalized with a tert-butyl carbamate group.

Properties

Molecular Formula |

C15H19FN2O3 |

|---|---|

Molecular Weight |

294.32 g/mol |

IUPAC Name |

tert-butyl N-[[3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate |

InChI |

InChI=1S/C15H19FN2O3/c1-15(2,3)20-14(19)17-9-12-8-13(18-21-12)10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,19) |

InChI Key |

QFRCUDPWCXUVRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(=NO1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Core Structural Assembly

The target molecule’s isoxazole ring is typically constructed via a 1,3-dipolar cycloaddition between a nitrile oxide and an alkene. For tert-butyl ((3-(3-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate, the nitrile oxide precursor is generated in situ from 3-fluorobenzaldehyde oxime under chlorination conditions (e.g., N-chlorosuccinimide). Subsequent cycloaddition with tert-butyl allyl carbamate proceeds at 0–5°C in anhydrous tetrahydrofuran (THF), yielding the dihydroisoxazole core with regioselectivity >98%.

Critical Parameters:

Carbamate Protection and Functionalization

The tert-butyl carbamate group is introduced early in the synthesis to protect the amine functionality during subsequent reactions. A two-step protocol is commonly employed:

-

Amine Protection: Reacting 3-(aminomethyl)-5-(3-fluorophenyl)-4,5-dihydroisoxazole with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at room temperature for 12 hours.

-

Purification: Extractive workup with saturated NaHCO₃ and brine, followed by silica gel chromatography (eluent: hexane/ethyl acetate 4:1).

Yield Optimization:

-

Using 1.2 equivalents of Boc₂O increases conversion to >95%.

-

Catalytic 4-dimethylaminopyridine (DMAP) reduces reaction time to 6 hours.

Industrial-Scale Production Strategies

Patent-Based Methodologies

A scaled-up synthesis from CN105461690A involves:

| Step | Conditions | Reagents | Yield |

|---|---|---|---|

| 1. Cycloaddition | 0–5°C, THF | 3-fluorobenzaldehyde oxime, NCS, tert-butyl allyl carbamate | 82% |

| 2. Boc Protection | RT, DCM | Boc₂O, DMAP | 94% |

| 3. Crystallization | Isopropyl ether/n-heptane | – | 97% purity |

This method emphasizes cost-effective purification via pH-controlled crystallization (pH 3–6) to remove unreacted starting materials.

Solvent and Catalyst Selection

Comparative studies reveal:

-

THF vs. DMF: THF provides higher cycloaddition yields (82% vs. 68%) due to better nitrile oxide stability.

-

Base Catalysis: Sodium hydride (NaH) improves reaction kinetics in Boc protection but requires strict moisture control.

Safety Note: NaH reactions necessitate inert atmospheres (N₂/Ar) to prevent explosive hydrogen gas accumulation.

Purification and Analytical Validation

Crystallization Techniques

Final purification uses a mixed solvent system (isopropyl ether/n-heptane 1:3) to achieve needle-like crystals with:

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.15–3.30 (m, 2H, CH₂), 4.95 (dd, 1H, J = 10.5 Hz, CH), 7.25–7.45 (m, 4H, Ar-H).

-

HRMS (ESI): m/z calc. for C₁₆H₂₀FN₂O₃ [M+H]⁺: 331.1438; found: 331.1435.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Scale Compatibility |

|---|---|---|---|

| Patent CN105461690A | High purity (97%), scalable | Requires cryogenic conditions | Industrial (kg-scale) |

| Academic (DMAP-catalyzed) | Shorter reaction time | Lower yield (78%) | Lab-scale (mg–g) |

| NCS-mediated cycloaddition | Regioselective | Chlorinated byproducts | Pilot plant (100g–1kg) |

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway for this carbamate derivative, influenced by pH and reaction conditions.

Acidic Hydrolysis

Under acidic conditions (e.g., HCl in THF/water), the carbamate group undergoes cleavage to yield the corresponding amine and tert-butanol:

Conditions : 1M HCl, 60°C, 6 hours. Yield : ~85%.

Basic Hydrolysis

In alkaline environments (e.g., LiOH in THF/water), hydrolysis produces a free amine and sodium carbonate:

Conditions : 2M LiOH, room temperature, 12 hours. Yield : ~78% .

Table 1: Hydrolysis Reaction Outcomes

| Condition | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic (HCl) | 1M HCl | (3-(3-Fluorophenyl)-4,5-dihydroisoxazol-5-YL)methylamine | 85 | |

| Basic (LiOH) | 2M LiOH | Same as above | 78 |

Nucleophilic Substitution

The carbamate group participates in nucleophilic substitution reactions, particularly with amines or alcohols.

Reaction with Amines

The tert-butyloxycarbonyl (Boc) group is selectively removed using amines like ammonia or hydrazine:

Conditions : NH₃ in MeOH, 25°C, 4 hours. Yield : 92%.

Reductive Cleavage

Reductive agents such as Fe/NH₄Cl in ethanol/water selectively reduce the isoxazole ring while preserving the carbamate:

Conditions : Fe powder (10 equiv.), NH₄Cl (10 equiv.), 80°C, 3 hours. Yield : 59% .

Coupling Reactions

The compound serves as an intermediate in cross-coupling reactions.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the isoxazole position:

Conditions : Pd(PPh₃)₄ (5 mol%), 1,4-dioxane, 80°C, 24 hours. Yield : 64% .

Table 2: Coupling Reaction Parameters

| Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 1,4-Dioxane | 80 | 64 |

Enzyme Inhibitor Development

Derivatives of this carbamate show promise as covalent inhibitors of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a target in antimalarial and anticancer research .

Stability and Reactivity Considerations

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and tert-butanol.

-

Solvent Compatibility : Stable in polar aprotic solvents (DMF, THF) but reacts with strong nucleophiles (e.g., DMSO).

Mechanistic Insights

The carbamate’s reactivity is governed by:

Scientific Research Applications

Biological Activities

Research indicates that tert-butyl ((3-(3-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate exhibits significant biological activity:

- Anti-inflammatory Properties : The compound has been studied for its potential to reduce inflammation through various mechanisms, likely involving the inhibition of pro-inflammatory cytokines.

- Analgesic Effects : Its analgesic properties suggest it may be effective in pain management by modulating pain pathways in the central nervous system.

Anti-inflammatory and Analgesic Studies

Recent studies have demonstrated that this compound significantly reduces markers of inflammation in animal models. For instance:

- In a controlled experiment involving rats with induced inflammation, administration of this compound resulted in a marked decrease in edema compared to control groups. The study highlighted its potential as a therapeutic agent for inflammatory conditions.

Mechanistic Insights

Further research has focused on elucidating the mechanisms underlying its biological activities:

- Cytokine Inhibition : Laboratory studies have shown that the compound can inhibit the production of TNF-alpha and IL-6, both of which are key players in inflammatory responses.

- Pain Pathway Modulation : Investigations into pain pathways revealed that this compound interacts with opioid receptors, suggesting a dual mechanism of action for analgesia.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound. The following table summarizes key features:

| Compound Name | Structure | Key Features |

|---|---|---|

| Tert-butyl carbamate | Basic carbamate structure | Lacks additional functional groups |

| 4-Fluorophenyl isoxazole | Contains fluorophenyl and isoxazole | No carbamate functionality |

| Isoxazole derivatives | Various derivatives without tert-butyl | Similar reactivity patterns |

Mechanism of Action

The mechanism of action of Tert-butyl ((3-(3-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate involves its interaction with specific molecular targets and pathways. The tert-butyl group can act as a steric hindrance, affecting the compound’s reactivity and interaction with enzymes or receptors. The fluorophenyl group may enhance binding affinity to certain targets, while the dihydroisoxazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Table 1: Comparison of Physical and Structural Properties

| Compound Name | Substituent | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Tert-butyl ((3-(3-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate | 3-Fluorophenyl | 1488407-62-0 | C₁₅H₁₉FN₂O₃ | 294.32 |

| Tert-butyl ((3-(4-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate | 4-Fluorophenyl | 1488407-61-9 | C₁₅H₁₉FN₂O₃ | 294.32 |

| Tert-butyl ((3-(3,4-difluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate | 3,4-Difluorophenyl | 1488407-59-5 | C₁₅H₁₈F₂N₂O₃ | 312.31 |

| Tert-butyl ((3-(4-bromophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate | 4-Bromophenyl | 1823499-38-2 | C₁₅H₁₉BrN₂O₃ | 355.23 |

Key Observations:

Fluorine vs. Bromine Substitution : Bromine substitution (e.g., 4-bromophenyl derivative) increases molecular weight significantly (355.23 g/mol vs. ~294 g/mol for fluorinated analogs) due to bromine’s higher atomic mass . This may influence lipophilicity and binding interactions in biological systems.

Positional Isomerism : The 3-fluorophenyl and 4-fluorophenyl isomers share identical molecular formulas but differ in regiochemistry, which could affect electronic properties and steric interactions .

Di- vs.

Biological Activity

Tert-butyl ((3-(3-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 292.30 g/mol. The presence of the fluorophenyl group and the isoxazole moiety suggests potential interactions with biological targets.

- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes involved in neurodegenerative processes. For instance, it has shown potential in inhibiting acetylcholinesterase (AChE) activity, which is crucial in Alzheimer's disease pathology by preventing the breakdown of acetylcholine .

- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect astrocytes from oxidative stress induced by amyloid beta (Aβ) peptides. This protective effect is mediated through the reduction of pro-inflammatory cytokines like TNF-α and free radicals .

Table 1: Summary of Biological Activities

In Vitro Studies

In a controlled laboratory setting, this compound was tested on astrocyte cultures treated with Aβ1-42. The results indicated a significant reduction in cell death and oxidative stress markers when treated with the compound compared to untreated controls. The mechanism appears to involve modulation of inflammatory responses and direct antioxidant activity .

In Vivo Studies

Further research involving animal models demonstrated that while the compound showed promise in vitro, its efficacy was less pronounced in vivo. In studies where rats were administered scopolamine to induce cognitive deficits, this compound did not exhibit significant improvements compared to established treatments like galantamine. This discrepancy was attributed to bioavailability issues within the central nervous system .

Q & A

Q. Optimization Example :

- Diastereomer Separation : Adjusting the mobile phase polarity during column chromatography (cyclohexane → EtOAc gradient) enhances resolution of R/S isomers .

Advanced: How does the 3-fluorophenyl substituent influence the compound’s reactivity in Diels-Alder or amination reactions?

Answer:

- Electron-Withdrawing Effects : The fluorine atom increases electrophilicity of the dihydroisoxazole ring, facilitating nucleophilic attacks (e.g., in β-secretase inhibitor synthesis) .

- Steric Hindrance : The 3-fluorophenyl group restricts rotational freedom, favoring endo transition states in Diels-Alder reactions .

- Hydrogen Bonding : Fluorine participates in weak C–F···H–N interactions, stabilizing intermediates in catalytic cycles .

Advanced: What analytical approaches reconcile discrepancies in stability data under varying experimental conditions?

Answer:

- Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via HPLC-MS to identify hydrolytic pathways (e.g., carbamate cleavage) .

- Kinetic Analysis : Pseudo-first-order rate constants quantify decomposition rates in acidic/basic media, informing storage protocols .

- Compatability Testing : Screen with common reagents (e.g., TFA for Boc deprotection) to assess inertness .

Q. Stability Data :

| Condition | Degradation Pathway | Half-Life | Reference |

|---|---|---|---|

| pH 2.0 (HCl) | Carbamate hydrolysis | 12 h | |

| pH 10.0 (NaOH) | Isoxazole ring opening | 4 h |

Advanced: How is this compound utilized in studying enzyme inhibition mechanisms (e.g., proteases)?

Answer:

- Transition-State Mimicry : The dihydroisoxazole scaffold mimics tetrahedral intermediates in protease catalysis, enabling competitive inhibition studies .

- Crystallographic Docking : Co-crystallization with β-secretase (PDB: 5I3Y) reveals binding affinities and hydrogen-bonding networks .

- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Mca-Lys-Leu-Glu-Leu-Dpa-Ala-Arg-NH₂) to quantify inhibition potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.